

Application of Methyl 3-sulfamoylbenzoate in Medicinal Chemistry: A Guide for Researchers

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Compound of Interest

Compound Name: Methyl 3-sulfamoylbenzoate

Cat. No.: B1330014

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **methyl 3-sulfamoylbenzoate** and its derivatives in medicinal chemistry. This class of compounds has garnered significant interest, primarily as potent inhibitors of carbonic anhydrases, with significant therapeutic potential in oncology. Furthermore, emerging research indicates their utility in targeting other key enzymes involved in cancer metabolism, such as malate dehydrogenase.

Introduction: The Sulfamoylbenzoate Scaffold

The **methyl 3-sulfamoylbenzoate** scaffold is a key pharmacophore in the design of targeted enzyme inhibitors. The presence of the sulfonamide group allows for strong interactions with the zinc ion in the active site of metalloenzymes, a key feature in the mechanism of action for carbonic anhydrase inhibitors. The benzoate moiety provides a versatile platform for synthetic modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Application as Carbonic Anhydrase IX Inhibitors

Derivatives of **methyl 3-sulfamoylbenzoate** have been extensively explored as inhibitors of carbonic anhydrases (CAs), with a particular focus on the tumor-associated isoform, CAIX.[1] CAIX is overexpressed in a variety of solid tumors and plays a crucial role in tumor progression by regulating pH in the acidic tumor microenvironment.[2][3] Inhibition of CAIX can disrupt this pH balance, leading to cancer cell death and reduced tumor growth and metastasis.[4]

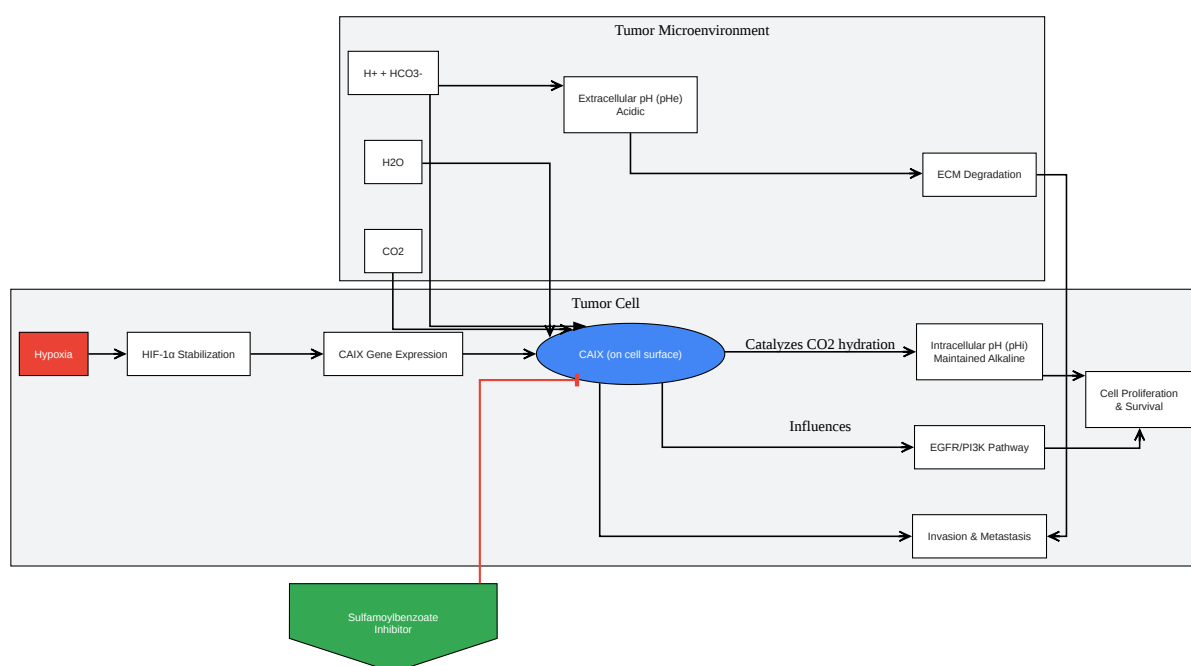
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

The following table summarizes the inhibition data for a selection of **methyl 3-sulfamoylbenzoate** derivatives against various human carbonic anhydrase (hCA) isoforms. The data highlights the potency and selectivity of these compounds.

Compound ID	Structure	hCA II (K _i , nM)	hCA IX (K _i , nM)	hCA XII (K _i , nM)	Selectivity (hCA II/hCA IX)	Reference
Acetazolamide	Standard CAI	Low nM range	-	-	-	[5]
Ureido-substituted benzenesulfonamides (USBs)	General Structure	Low nM range	Low nM range	-	High	[5]
Carbohydrate-based sulfamates (e.g., 5e)	General Structure	-	2	-	~90-fold	[5]
VD11-4-2	Fluorinated derivative	-	0.03 (K _a)	-	High	[5]
Celecoxib	A COX-2 inhibitor with CAI activity	1.4 - 40	14 - 58	-	Better hCA IX inhibitor	[6]
Indisulam (E7070)	Antitumor drug	1.4 - 40	14 - 58	-	-	[6]
Compound 10	Pyridinium derivative	1.4 - 40	14 - 58	-	Better hCA IX inhibitor	[6]

Signaling Pathway of Carbonic Anhydrase IX in Cancer

The following diagram illustrates the role of CAIX in the tumor microenvironment and its interaction with key signaling pathways.



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Caption: Role of CAIX in the tumor microenvironment and its inhibition.

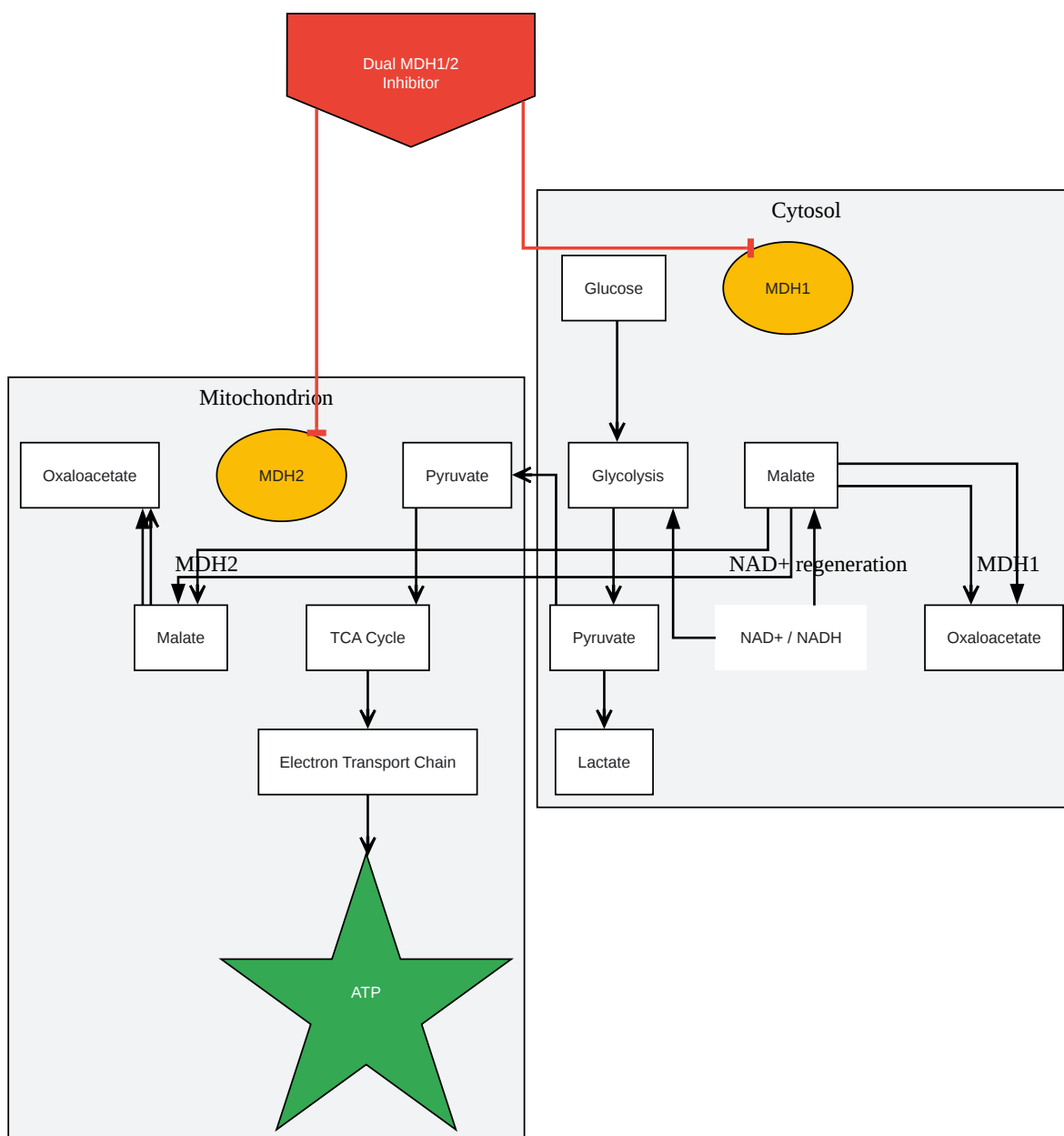
Application as Malate Dehydrogenase (MDH)

Inhibitors

More recent research has identified derivatives of **methyl 3-sulfamoylbenzoate** as inhibitors of malate dehydrogenase (MDH), an enzyme central to cellular metabolism. Specifically, certain derivatives have been shown to dually inhibit both the cytosolic (MDH1) and mitochondrial (MDH2) isoforms.^[7] This dual inhibition presents a novel strategy for targeting cancer metabolism, as tumor cells often exhibit metabolic plasticity and can adapt to the inhibition of a single metabolic pathway.^[7]^[8]

Role of Malate Dehydrogenase in Cancer Metabolism

The diagram below outlines the central role of MDH1 and MDH2 in cellular metabolism and how their inhibition can impact cancer cells.



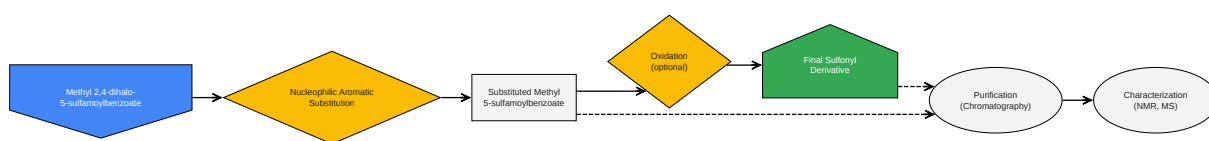
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Caption: Role of MDH1 and MDH2 in cancer cell metabolism.

Experimental Protocols

Synthesis of Methyl 2-halo-5-sulfamoylbenzoate Derivatives

The following is a general workflow for the synthesis of methyl 2-halo-5-sulfamoylbenzoate derivatives, which are potent carbonic anhydrase inhibitors.[1][9]



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Caption: General synthesis workflow for sulfamoylbenzoate derivatives.

Detailed Protocol: Synthesis of Methyl 2-chloro-4-(substituted)-5-sulfamoylbenzoate

- Nucleophilic Aromatic Substitution:
 - To a solution of methyl 2,4-dichloro-5-sulfamoylbenzoate in a suitable solvent such as DMSO, add a nucleophile (e.g., a thiol or an amine) and a base like triethylamine (TEA).[1]
 - Heat the reaction mixture at 60 °C for 72 hours.[1]
 - Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
 - Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification:
 - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
- Oxidation (Optional, for sulfanyl derivatives):
 - To a solution of the sulfanyl derivative in acetic acid, add hydrogen peroxide.
 - Heat the reaction mixture at 75 °C.
 - Monitor the reaction by TLC until the starting material is consumed.
 - After cooling, pour the reaction mixture into ice water and collect the precipitate by filtration.
- Characterization:
 - Confirm the structure of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This protocol describes the determination of inhibition constants (K_i) for CA inhibitors using a stopped-flow instrument to measure the kinetics of CO_2 hydration.^[10]

Materials:

- Stopped-flow spectrophotometer
- Recombinant human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)
- CO_2 -saturated water
- Buffer: 20 mM HEPES or TRIS, pH 7.5, containing 20 mM Na_2SO_4 ^[10]

- pH indicator: Phenol red (0.2 mM)[10]
- Test compounds (dissolved in DMSO)
- Purified water

Procedure:

- Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and make serial dilutions in the assay buffer.
- Pre-incubate the enzyme solution with the inhibitor solution for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[10]
- The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated buffer containing the pH indicator.
- The hydration of CO₂ to bicarbonate and a proton is catalyzed by the enzyme, causing a change in pH, which is monitored by the change in absorbance of the phenol red at 557 nm. [10]
- The initial rates of the reaction are measured for a period of 10-100 seconds.[10]
- The uncatalyzed reaction rate (in the absence of enzyme) is subtracted from the catalyzed rates.
- Inhibition constants (K_i) are calculated by non-linear least-squares fitting of the data using the Cheng-Prusoff equation.[10]

Malate Dehydrogenase Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to measure MDH activity, which can be adapted for inhibitor screening.[11][12]

Materials:

- 96-well microplate reader

- MDH assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)[[11](#)]
- Malate solution (substrate)
- NAD⁺ solution
- MTT (tetrazolium salt) solution
- Enzyme mix (containing diaphorase)
- Test compounds (dissolved in DMSO)

Procedure:

- Prepare a working reagent by mixing the assay buffer, NAD⁺, MTT, substrate, and enzyme mix.
- Add the test compound at various concentrations to the wells of a 96-well plate.
- Add the MDH enzyme solution to the wells.
- Initiate the reaction by adding the working reagent to all wells.
- The MDH-catalyzed oxidation of malate produces NADH, which then reduces MTT to a colored formazan product.
- Measure the increase in absorbance at 565 nm in a kinetic mode at 37°C.[[11](#)]
- The rate of the reaction is proportional to the MDH activity.
- Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

Methyl 3-sulfamoylbenzoate and its derivatives represent a versatile and promising scaffold in medicinal chemistry. Their primary application as potent and selective inhibitors of carbonic anhydrase IX has significant implications for the development of novel anticancer therapies.

Furthermore, the discovery of their activity against other metabolic enzymes like malate dehydrogenase opens up new avenues for targeting cancer metabolism. The detailed protocols and data presented in this document are intended to facilitate further research and development in this exciting area of drug discovery.

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